Methanopterin
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Overview
Description
Methanopterin is a pterin derivative that plays a crucial role in the metabolism of methanogenic archaeaThis compound is structurally and functionally analogous to folic acid, which is found in other organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanopterin can be synthesized through a series of chemical reactions involving the reduction of pterin derivatives. The synthesis typically involves the use of coenzyme F420-dependent enzymes, such as 5,10-methylenetetrahydrothis compound reductase .
Industrial Production Methods: Large-scale production of this compound involves the anaerobic growth of methanogenic bacteria in fermentors. Advanced purification techniques and modern two-dimensional high-frequency nuclear-magnetic-resonance methods are used to elucidate the structure and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Methanopterin undergoes various chemical reactions, including reduction and oxidation. The reduction of 5,10-methylenetetrahydrothis compound to 5-methyl-H4MPT is catalyzed by coenzyme F420-dependent enzymes .
Common Reagents and Conditions: The reactions typically occur under anaerobic conditions with the presence of specific enzymes and coenzymes. For example, the reduction reaction involves coenzyme F420 as a cosubstrate .
Major Products: The major products formed from these reactions include methane and other reduced one-carbon compounds .
Scientific Research Applications
Methanopterin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a one-carbon carrier in the metabolism of methanogenic archaea, sulfate-reducing archaea, and methylotrophic bacteria . Additionally, this compound is involved in the biosynthesis of tetrahydrothis compound, which is crucial for the reduction of carbon dioxide to methane .
Mechanism of Action
Methanopterin functions as a coenzyme in the methanogenesis pathway. It facilitates the transfer of one-carbon units during the reduction of carbon dioxide to methane. The mechanism involves the formation of a ternary complex with methyl coenzyme M and coenzyme B, which is then reduced by a nickel-containing protein .
Comparison with Similar Compounds
- Folic Acid
- Tetrahydrofolate
- Methanofuran
Methanopterin’s uniqueness lies in its specific role in the methanogenesis pathway, which is not shared by its analogs .
Properties
CAS No. |
79484-89-2 |
---|---|
Molecular Formula |
C30H41N6O16P |
Molecular Weight |
772.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid |
InChI |
InChI=1S/C30H41N6O16P/c1-12(21-13(2)33-26-22(34-21)27(44)36-30(31)35-26)32-15-5-3-14(4-6-15)9-16(37)23(41)17(38)10-49-29-25(43)24(42)19(51-29)11-50-53(47,48)52-18(28(45)46)7-8-20(39)40/h3-6,12,16-19,23-25,29,32,37-38,41-43H,7-11H2,1-2H3,(H,39,40)(H,45,46)(H,47,48)(H3,31,33,35,36,44)/t12-,16+,17-,18+,19-,23+,24-,25-,29+/m1/s1 |
InChI Key |
ZHAHWVAVMXKKOA-NKRFXTRVSA-N |
Isomeric SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](C)NC3=CC=C(C=C3)C[C@@H]([C@@H]([C@@H](CO[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
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